2',4'-Difluoro-3-(4-methylphenyl)propiophenone
Description
2',4'-Difluoro-3-(4-methylphenyl)propiophenone (CAS: 1261932-98-2) is a fluorinated propiophenone derivative characterized by a 4-methylphenyl group at the 3-position and fluorine atoms at the 2' and 4' positions of the adjacent phenyl ring. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-(4-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2O/c1-11-2-4-12(5-3-11)6-9-16(19)14-8-7-13(17)10-15(14)18/h2-5,7-8,10H,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUURVIGUXHECT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644149 | |
| Record name | 1-(2,4-Difluorophenyl)-3-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898769-34-1 | |
| Record name | 1-Propanone, 1-(2,4-difluorophenyl)-3-(4-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4-Difluorophenyl)-3-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Difluoro-3-(4-methylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. The general procedure includes the following steps:
Starting Materials: The reaction begins with 2’,4’-difluoroacetophenone and 4-methylbenzoyl chloride.
Catalyst: Anhydrous aluminum chloride (AlCl3) is used as a catalyst.
Solvent: The reaction is carried out in a non-polar solvent such as dichloromethane (CH2Cl2).
Reaction Conditions: The mixture is stirred at a low temperature (0-5°C) to control the exothermic reaction. After the addition of all reagents, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 2’,4’-Difluoro-3-(4-methylphenyl)propiophenone follows a similar synthetic route but on a larger scale. Continuous flow reactors may be employed to enhance reaction efficiency and control. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2’,4’-Difluoro-3-(4-methylphenyl)propiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 2’,4’-difluoro-3-(4-methylphenyl)benzoic acid.
Reduction: Formation of 2’,4’-difluoro-3-(4-methylphenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2’,4’-Difluoro-3-(4-methylphenyl)propiophenone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Material Science: It is used in the development of new materials with unique properties, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 2’,4’-Difluoro-3-(4-methylphenyl)propiophenone depends on its application. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
2',4'-Difluoro-3-(4-fluorophenyl)propiophenone (CAS: 654673-34-4)
- Structure : Differs by replacing the 4-methylphenyl group with a 4-fluorophenyl moiety.
- Properties: Molecular weight: 264.24 g/mol (vs. 258.25 g/mol for the target compound). Reduced steric hindrance compared to the methyl-substituted analog .
3',4'-Difluoro-3-(4-methylphenyl)propiophenone (CAS: 1261932-98-2)
- Structure : Fluorine atoms at the 3' and 4' positions instead of 2' and 4'.
- Reactivity : Altered electronic effects may influence nucleophilic substitution reactions. The meta-fluorine substitution could reduce electrophilicity at the carbonyl carbon compared to the para-substituted target compound .
Halogenated Derivatives
2'-Chloro-4',5'-difluoro-3-(1,3-dioxan-2-yl)-propiophenone (CAS: 898757-29-4)
- Structure : Incorporates chlorine at the 2' position and a dioxane ring.
- Properties :
2',3'-Dichloro-3-(4-methylphenyl)propiophenone
- Structure : Chlorine atoms at the 2' and 3' positions.
- Chlorine substituents increase lipophilicity (log P ~4.2), impacting bioavailability and environmental persistence .
Functional Group Modifications
2-(4-Methylphenyl) Indolizine
- Structure: Replaces the propiophenone backbone with an indolizine ring.
- Drug-likeness : Log P = 3.73 (vs. ~3.0 for the target compound), indicating higher membrane permeability. Demonstrated anti-inflammatory activity (IC50 = 11.6 μM) .
4'-Methyl-alpha-pyrrolidinohexiophenone
- Structure: Contains a pyrrolidine ring and hexanophenone chain.
- Regulatory Status: Listed as a controlled substance due to structural similarity to stimulants like methcathinone. Highlights the importance of substituent choice in legal classifications .
Table 1: Comparative Data for Key Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | log P* | Key Applications |
|---|---|---|---|---|---|
| 2',4'-Difluoro-3-(4-methylphenyl)propiophenone | 1261932-98-2 | C₁₆H₁₄F₂O | 258.25 | ~3.0 | Pharmaceutical intermediates |
| 2',4'-Difluoro-3-(4-fluorophenyl)propiophenone | 654673-34-4 | C₁₅H₁₁F₃O | 264.24 | ~2.8 | Agrochemical research |
| 2'-Chloro-4',5'-difluoro-3-(1,3-dioxan-2-yl)-propiophenone | 898757-29-4 | C₁₃H₁₃ClF₂O₃ | 291.68 | ~3.7 | Specialty synthesis |
| 2-(4-Methylphenyl) Indolizine | Not Available | C₁₄H₁₃N | 195.26 | 3.73 | Anti-inflammatory agents |
*Estimated using fragment-based methods.
Biological Activity
2',4'-Difluoro-3-(4-methylphenyl)propiophenone is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H14F2O
- Molecular Weight : 270.28 g/mol
This compound features a propiophenone backbone with two fluorine atoms and a para-methylphenyl substituent, which may influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting the biosynthesis of important biomolecules.
- Receptor Modulation : The compound may act as a modulator for specific receptors, influencing signal transduction pathways that are critical for cellular responses.
Anticancer Activity
Recent studies have indicated that this compound exhibits anticancer properties. Research demonstrates that it can induce apoptosis in cancer cell lines through the following mechanisms:
- Cell Cycle Arrest : The compound has been observed to cause G1 phase arrest in cancer cells, preventing their proliferation.
- Apoptotic Pathways Activation : It activates caspases, leading to programmed cell death.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Induces apoptosis | |
| HeLa (Cervical Cancer) | 12.5 | Cell cycle arrest |
Antimicrobial Activity
The compound also shows promising antimicrobial activity against various pathogens. Its efficacy against bacteria and fungi suggests a potential role in developing new antimicrobial agents.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Case Studies
-
Study on Anticancer Properties :
A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity with an IC50 value of approximately 15 µM for MCF-7 cells, demonstrating its potential as a chemotherapeutic agent . -
Antimicrobial Efficacy :
Another investigation focused on the antimicrobial properties of the compound, revealing effective inhibition against both gram-positive and gram-negative bacteria as well as fungi. The findings support further exploration into its use as an antimicrobial agent in clinical settings .
Q & A
Q. What strategies can mitigate side reactions during large-scale synthesis (e.g., diaryl byproduct formation)?
- Methodological Answer : Optimize stoichiometry to limit excess aryl halide. Introduce flow chemistry to control reaction exothermicity and improve mixing. Use DoE (Design of Experiments) to identify critical parameters (e.g., catalyst loading, residence time). Characterize byproducts via LC-TOF-MS and adjust protecting groups if necessary .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
